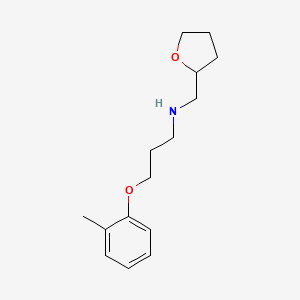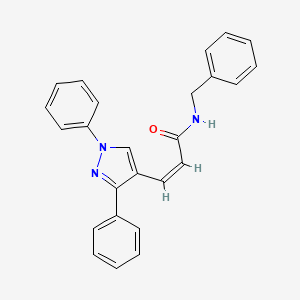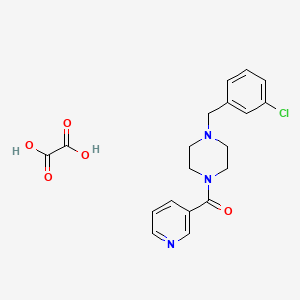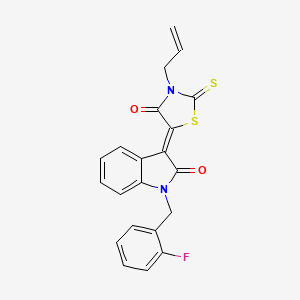
3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTFMP" and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
MTFMP has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MTFMP has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, MTFMP has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In industry, MTFMP has been studied for its potential use as a surfactant due to its ability to reduce surface tension.
Mécanisme D'action
The exact mechanism of action of MTFMP is not yet fully understood. However, it is believed that MTFMP exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MTFMP has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MTFMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFMP can inhibit the growth of various bacterial and fungal strains. Additionally, MTFMP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTFMP in lab experiments is its high purity and stability. MTFMP can be synthesized in high yields and is relatively stable under standard laboratory conditions. Additionally, MTFMP has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using MTFMP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of MTFMP. One potential direction is the further investigation of its anti-inflammatory and analgesic effects in animal models of inflammatory diseases. Additionally, the potential use of MTFMP as a pesticide in agriculture warrants further investigation. Finally, the development of new synthesis methods for MTFMP could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
MTFMP can be synthesized using a variety of methods, including the reaction of 2-methylphenol with 3-bromo-1-chloropropane in the presence of a base, followed by reaction with tetrahydro-2-furanmethanol. Another method involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base, followed by reaction with tetrahydro-2-furanmethanol. Both of these methods have been used successfully to synthesize MTFMP in high yields.
Propriétés
IUPAC Name |
3-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-6-2-3-8-15(13)18-11-5-9-16-12-14-7-4-10-17-14/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJYJMBVNPISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCNCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)
![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)

![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)